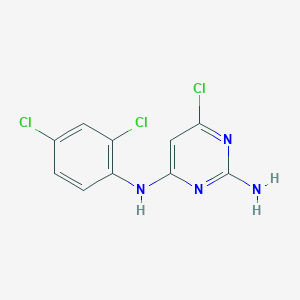
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Overview
Description
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is a synthetic compound that has garnered significant attention in pharmaceutical research. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst in ethanol under reflux conditions.
Iodination: The 5-positions of the intermediate compounds are iodinated using N-iodosuccinimide in dry acetonitrile.
Suzuki Coupling: The iodinated intermediates undergo Suzuki coupling reactions to generate the target compounds in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and cobalt ferrite magnetic nanocatalyst in ethanol.
Substitution: N-iodosuccinimide in dry acetonitrile for iodination.
Major Products Formed
N-oxide derivatives: Formed through oxidation reactions.
Iodinated intermediates: Formed through substitution reactions.
Scientific Research Applications
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. Detailed studies on its mechanism of action are ongoing, and it is believed to modulate various signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the target compound.
2,4-diamino-5-iodo-6-substituted pyrimidine derivatives: Intermediates used in the synthesis.
Uniqueness
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and pharmacological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-5-1-2-7(6(12)3-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMATPNGLUKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















